Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate
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Overview
Description
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including esters, ketones, and alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-acetyl-3-hexyl-2-methylpentanedioate: Similar structure but lacks the methylidene group.
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate: Similar structure but lacks the 2-methyl group.
Uniqueness
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is unique due to the presence of both the 2-methyl and 4-methylidene groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88039-78-5 |
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Molecular Formula |
C19H32O5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C19H32O5/c1-7-10-11-12-13-16(14(4)17(21)23-8-2)19(6,15(5)20)18(22)24-9-3/h16H,4,7-13H2,1-3,5-6H3 |
InChI Key |
RBVPBALJSRLDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=C)C(=O)OCC)C(C)(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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